
Boc-D-Lys(biotinyl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-Lys(biotinyl)-OH is a compound that combines the protective group tert-butyloxycarbonyl (Boc) with D-lysine, which is biotinylated. This compound is often used in peptide synthesis and bioconjugation due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Lys(biotinyl)-OH typically involves the following steps:
Protection of D-lysine: D-lysine is first protected with a Boc group. This is achieved by reacting D-lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate (NaHCO3) in a solvent like tetrahydrofuran (THF) at 0°C.
Biotinylation: The Boc-protected D-lysine is then biotinylated.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in larger reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Lys(biotinyl)-OH can undergo several types of chemical reactions:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: The compound can be used in peptide coupling reactions, where it reacts with other amino acids or peptides in the presence of coupling agents like HBTU.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: HBTU and DIPEA in dichloromethane.
Major Products Formed
Deprotection: D-lysine with a free amino group.
Coupling: Peptides or bioconjugates with biotinylated lysine residues.
Scientific Research Applications
Boc-D-Lys(biotinyl)-OH has several applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-D-Lys(biotinyl)-OH primarily involves its use as a building block in peptide synthesis and bioconjugation. The Boc group protects the amino group of lysine during synthesis, preventing unwanted reactions. The biotin moiety allows for strong binding to streptavidin, which is used in various detection and purification methods .
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Lys(biotinyl)-OH: Similar to Boc-D-Lys(biotinyl)-OH but uses the fluorenylmethyloxycarbonyl (Fmoc) protective group instead of Boc.
Boc-L-Lys(biotinyl)-OH: Uses L-lysine instead of D-lysine.
Uniqueness
This compound is unique due to the combination of the Boc protective group and the D-lysine configuration, which can offer different reactivity and stability compared to its L-lysine counterpart .
Properties
Molecular Formula |
C21H36N4O5S2 |
|---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
(2R)-6-[5-[(3aS,4S,6aR)-2-sulfanylidene-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C21H36N4O5S2/c1-21(2,3)30-20(29)24-13(18(27)28)8-6-7-11-22-16(26)10-5-4-9-15-17-14(12-32-15)23-19(31)25-17/h13-15,17H,4-12H2,1-3H3,(H,22,26)(H,24,29)(H,27,28)(H2,23,25,31)/t13-,14+,15+,17+/m1/s1 |
InChI Key |
ZRIABHIGTOAMSR-AESZEHBQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=S)N2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=S)N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-2-[2-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14804728.png)
![N'-[(1E)-1-phenylethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14804734.png)
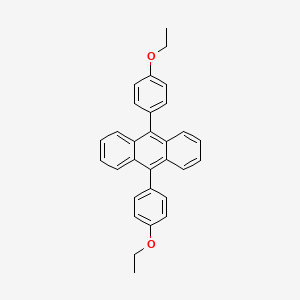
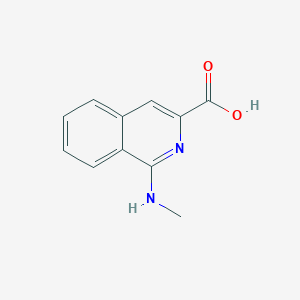
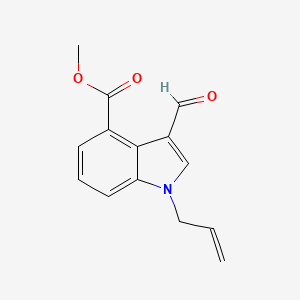

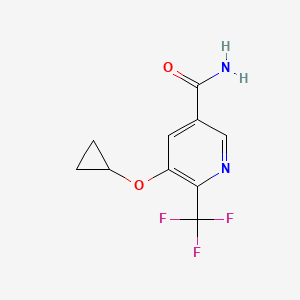

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B14804769.png)
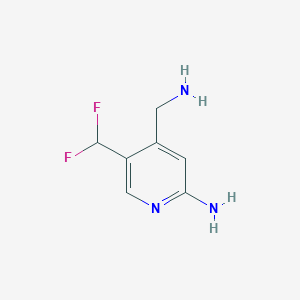
![Propyl 4-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B14804779.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-4-(2,4-dichlorophenoxy)butanehydrazide](/img/structure/B14804791.png)
![2-(2,4-dichlorophenoxy)-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide](/img/structure/B14804792.png)
